An In-depth Technical Guide to 4,5-Difluoro-2-methoxyphenylboronic acid
An In-depth Technical Guide to 4,5-Difluoro-2-methoxyphenylboronic acid
CAS Number: 870777-32-5
This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methoxyphenylboronic acid, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides experimental protocols for its application, and illustrates key chemical processes through diagrams.
Chemical and Physical Properties
4,5-Difluoro-2-methoxyphenylboronic acid, with the CAS number 870777-32-5, is an aryl boronic acid derivative.[1][2] Its structure incorporates a phenyl ring substituted with two fluorine atoms, a methoxy group, and a boronic acid moiety. These features make it a versatile building block in the synthesis of complex organic molecules.[3] The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BF₂O₃ | [1] |
| Molecular Weight | 187.94 g/mol | [1] |
| Melting Point | 175-180 °C | [1] |
| Boiling Point | 313.9 °C at 760 mmHg | [1] |
| Density | 1.35 g/cm³ | [1] |
| Flash Point | 143.7 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
| Synonyms | 2-Borono-4,5-difluoroanisole | [1] |
Applications in Organic Synthesis
Boronic acids are crucial reagents in organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[4][5][6] The fluorine and methoxy substituents on 4,5-Difluoro-2-methoxyphenylboronic acid can modulate the electronic properties, lipophilicity, and metabolic stability of target molecules, making it a particularly useful building block in medicinal chemistry and materials science.[6][7]
The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[6] Boron-containing compounds themselves have seen a surge in interest in drug discovery, with drugs like Velcade (Bortezomib) being a prime example of a boronic acid-containing pharmaceutical.[8]
Experimental Protocols
While a specific, detailed synthesis protocol for 4,5-Difluoro-2-methoxyphenylboronic acid was not found in the search results, a general method for the preparation of substituted phenylboronic acids can be described. Furthermore, a detailed protocol for its application in a Suzuki-Miyaura coupling reaction is provided, adapted from procedures for structurally similar boronic acids.[4][6]
3.1. General Synthesis of Arylboronic Acids
A common method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.
Experimental Workflow for Arylboronic Acid Synthesis
Caption: General workflow for the synthesis of arylboronic acids.
3.2. Application in Suzuki-Miyaura Cross-Coupling
The following is a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like 4,5-Difluoro-2-methoxyphenylboronic acid. The conditions are adapted from general procedures for similar fluorinated boronic acids.[4][6]
Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
4,5-Difluoro-2-methoxyphenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the aryl halide, 4,5-Difluoro-2-methoxyphenylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Information
While specific safety data for 4,5-Difluoro-2-methoxyphenylboronic acid was not detailed in the provided search results, boronic acids, in general, should be handled with care. They may cause respiratory and serious eye irritation.[9] It is recommended to use appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
References
- 1. Cas 870777-32-5,4,5-DIFLUORO-2-METHOXYPHENYLBORONIC ACID | lookchem [lookchem.com]
- 2. 4,5-DIFLUORO-2-METHOXYPHENYLBORONIC ACID | 870777-32-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Methoxyphenylboronic acid: applications in different fields and safety_Chemicalbook [chemicalbook.com]
